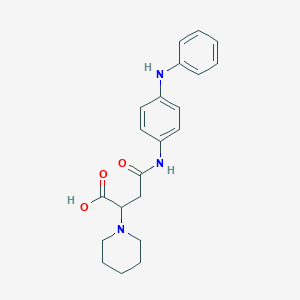
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, commonly known as KPP-2, is a synthetic compound that belongs to the family of N-substituted piperidines. It is a white powder that is soluble in DMSO and has a molecular weight of 411.5 g/mol. KPP-2 has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
KPP-2 inhibits the activity of hCAs and MMPs by binding to the active site of these enzymes. The binding of KPP-2 to the active site of hCAs inhibits the conversion of carbon dioxide to bicarbonate, which is essential for maintaining the pH balance in the body. The inhibition of MMPs by KPP-2 prevents the degradation of extracellular matrix proteins, which are essential for maintaining the integrity of tissues.
Biochemical and Physiological Effects
KPP-2 has been shown to have a variety of biochemical and physiological effects. Inhibition of hCAs by KPP-2 leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. Inhibition of MMPs by KPP-2 can lead to a decrease in bone resorption and tumor invasion. Additionally, KPP-2 has been shown to have anti-inflammatory effects, which may have therapeutic potential in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of KPP-2 is its potency against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, the complex synthesis of KPP-2 makes it difficult to produce large quantities of the compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of KPP-2. One area of research is the development of more efficient synthesis methods for KPP-2, which would allow for larger quantities of the compound to be produced. Additionally, further studies are needed to fully understand the biochemical and physiological effects of KPP-2, particularly in the context of disease. Finally, there is potential for the development of KPP-2-based therapeutics for the treatment of various diseases, including cancer and osteoporosis.
In conclusion, KPP-2 is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has potent inhibitory activity against a variety of enzymes, including hCAs and MMPs, which are involved in a wide range of physiological processes. While there are limitations to the use of KPP-2 in lab experiments, there is potential for the development of KPP-2-based therapeutics for the treatment of various diseases.
Synthesis Methods
The synthesis of KPP-2 involves a multi-step process that starts with the reaction of 4-aminobenzophenone with piperidine to form 4-(piperidin-1-yl)benzophenone. This intermediate is then reacted with 4-nitroaniline to form the desired product, KPP-2. The synthesis of KPP-2 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
KPP-2 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against a variety of enzymes, including human carbonic anhydrases (hCAs), and matrix metalloproteinases (MMPs). These enzymes are involved in a wide range of physiological processes, including bone resorption, tumor invasion, and angiogenesis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including cancer and osteoporosis.
properties
IUPAC Name |
4-(4-anilinoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(15-19(21(26)27)24-13-5-2-6-14-24)23-18-11-9-17(10-12-18)22-16-7-3-1-4-8-16/h1,3-4,7-12,19,22H,2,5-6,13-15H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJIFHEDUFLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)
![5-[(6-Hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2921830.png)
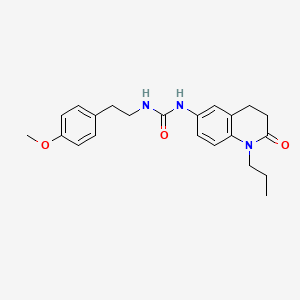


![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)
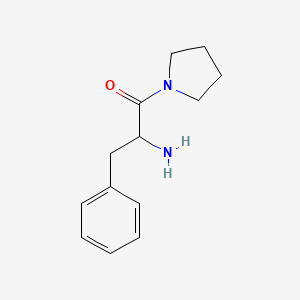
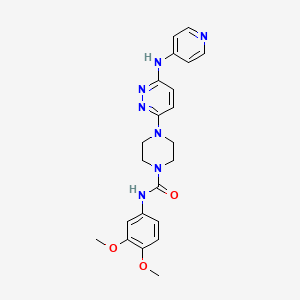
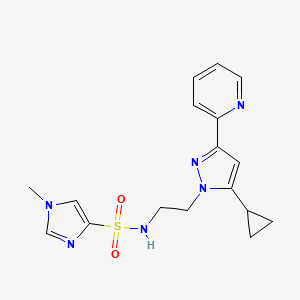
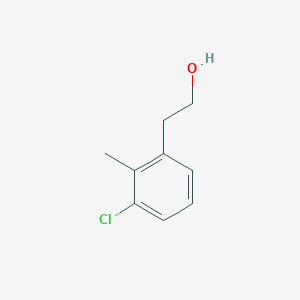
![3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2921848.png)
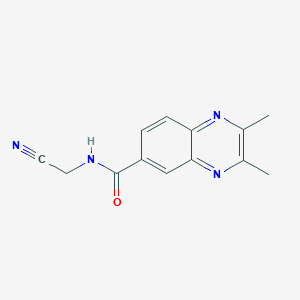
![5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921850.png)
